
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both furan and thiazole rings in the structure suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the furan ring, the Paal-Knorr synthesis is often employed, where 1,4-dicarbonyl compounds are cyclized in the presence of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan and thiazole rings.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-(Methoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxamide
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylic acid
Uniqueness
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is unique due to the specific combination of the furan and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The ethoxymethyl group on the furan ring can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H15NO4S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
2-[5-(ethoxymethyl)furan-2-yl]ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c1-2-16-7-11-4-3-10(18-11)5-6-17-13(15)12-8-19-9-14-12/h3-4,8-9H,2,5-7H2,1H3 |
Clé InChI |
BZAUKDMYEIIJPD-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=C(O1)CCOC(=O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


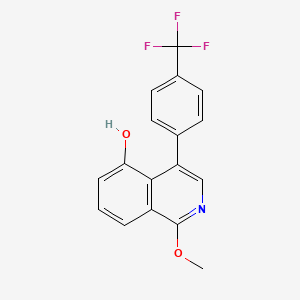
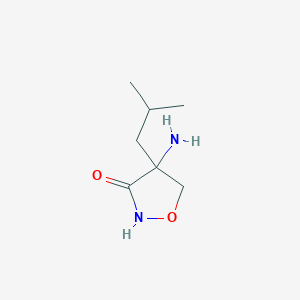

![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
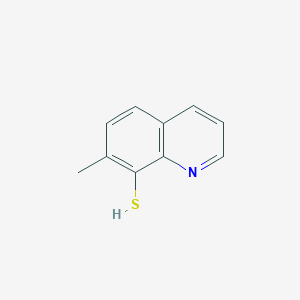
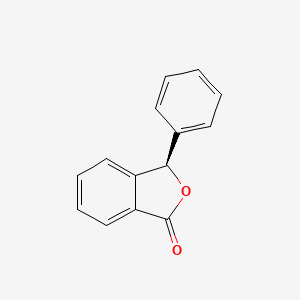
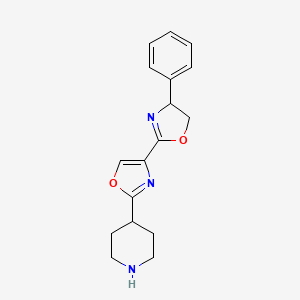
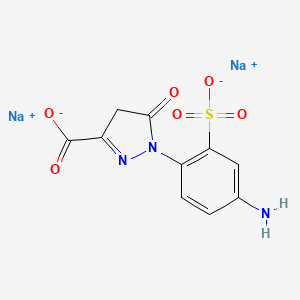
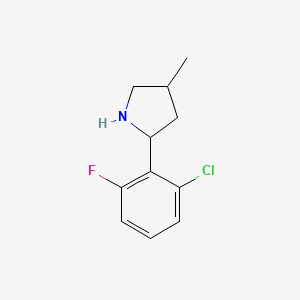
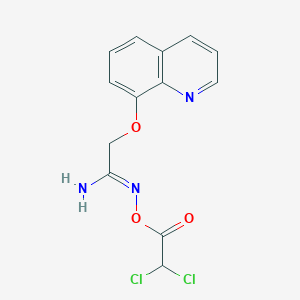
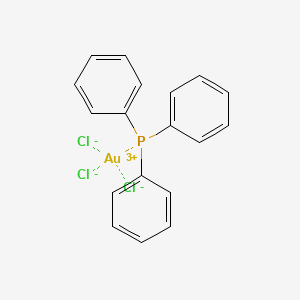
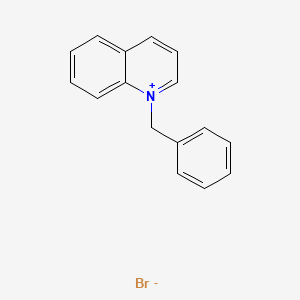
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
